molecular formula C14H17N3O4S B8749815 (S)-4-Nitrobenzyl (1-(3-mercaptopyrrolidin-1-yl)ethylidene)carbamate

(S)-4-Nitrobenzyl (1-(3-mercaptopyrrolidin-1-yl)ethylidene)carbamate

Cat. No.: B8749815
M. Wt: 323.37 g/mol
InChI Key: ZQWBMXVEMVZOQI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Nitrobenzyl (1-(3-mercaptopyrrolidin-1-yl)ethylidene)carbamate is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

(4-nitrophenyl)methyl N-[1-[(3S)-3-sulfanylpyrrolidin-1-yl]ethylidene]carbamate

InChI

InChI=1S/C14H17N3O4S/c1-10(16-7-6-13(22)8-16)15-14(18)21-9-11-2-4-12(5-3-11)17(19)20/h2-5,13,22H,6-9H2,1H3/t13-/m0/s1

InChI Key

ZQWBMXVEMVZOQI-ZDUSSCGKSA-N

Isomeric SMILES

CC(=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2CC[C@@H](C2)S

Canonical SMILES

CC(=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N2CCC(C2)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 30 g of 3-acetylthio-1-(N-p-nitrobenzyloxycarbonylacetimidoyl)pyrrolidine in 1000 ml of methanol was cooled to -10° C. A solution of sodium methoxide in methanol (prepared from 1.8 g of sodium) was then added dropwise to the cooled solution, after which the mixture was stirred for 30 minutes, whilst gradually raising the temperature to 0° C. At the end of this time, 65.2 ml of 10% w/v hydrochloric acid were added to the reaction mixture, which was then concentrated to half of its original volume by evaporation in vacuo. A saturated aqueous solution of sodium chloride was added to the concentrate and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and then dried, after which the solvent was distilled off under reduced pressure. The residue was purified by chromatography through a column of silica gel, eluted with a 2:1 by volume mixture of benzene and ethyl acetate, to give 20 g of the title compound.
Name
3-acetylthio-1-(N-p-nitrobenzyloxycarbonylacetimidoyl)pyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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